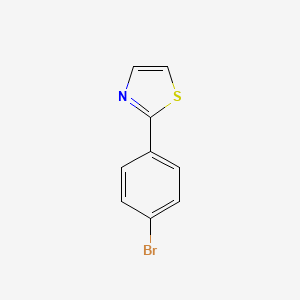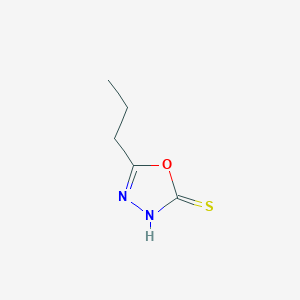
5-Propyl-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1,3,4-oxadiazole-2-thiol is a chemical compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . It has been found that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . A series of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and characterized using spectroscopic techniques such as 1 HNMR and LC-MS .Molecular Structure Analysis
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The structure of 5-Propyl-1,3,4-oxadiazole-2-thiol would be similar, with a propyl group and a thiol group attached to the 1,3,4-oxadiazole ring.Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have shown to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of various types of cancer .Scientific Research Applications
Pharmacological Activity
1,3,4-Oxadiazole derivatives, including 5-Propyl-1,3,4-oxadiazole-2-thiol, have a broad spectrum of pharmacological activities . They have been reported to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Surrogates for Carboxylic Acids, Esters, and Carboxamides
These compounds have attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides . This makes them valuable in the development of new drugs.
Antiretroviral Drug Development
Compounds containing the 1,3,4-oxadiazole unit, like 5-Propyl-1,3,4-oxadiazole-2-thiol, are used in the development of antiretroviral drugs . An example is Raltegravir®, which is currently used in clinical medicine .
Anticancer Agent Development
1,3,4-Oxadiazole derivatives are also used in the development of anticancer agents . Zibotentan® is an example of an anticancer agent that contains the 1,3,4-oxadiazole unit .
Agriculture Applications
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them important in modern agriculture.
Anti-proliferative Activity
The compounds have shown anti-proliferative activity against gastric cancer cell SGC-7901, which was more potent than the positive control .
Anti-trypanosomal Activity
Synthesized compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain . This includes evaluation of cytotoxicity and anti-trypanosomal activity .
Synthesis Methods
The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning . This is due to their privileged structure, which has enormous biological potential .
Mechanism of Action
Target of Action
The primary targets of 1,3,4-oxadiazole derivatives, including 5-Propyl-1,3,4-oxadiazole-2-thiol, are often enzymes and proteins that contribute to disease progression . For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase , which plays a crucial role in neurological disorders like Alzheimer’s disease .
Mode of Action
The mode of action of 5-Propyl-1,3,4-oxadiazole-2-thiol involves its interaction with these target enzymes or proteins. The compound binds to the active sites of these targets, inhibiting their function and leading to therapeutic effects . For example, in the case of acetylcholinesterase inhibitors, the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and improving nerve signal transmission .
Biochemical Pathways
The biochemical pathways affected by 5-Propyl-1,3,4-oxadiazole-2-thiol depend on its specific targets. For instance, if the compound acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway, which is involved in memory and learning processes . By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, enhancing cholinergic transmission and potentially alleviating symptoms of diseases like Alzheimer’s .
Result of Action
The result of 5-Propyl-1,3,4-oxadiazole-2-thiol’s action at the molecular and cellular level would be the inhibition of its target enzymes or proteins, leading to changes in the associated biochemical pathways . For example, as an acetylcholinesterase inhibitor, the compound could increase acetylcholine levels in the synaptic cleft, enhancing nerve signal transmission .
Future Directions
The development of novel 1,3,4-oxadiazole-based drugs is a promising area of research, with structural modifications being important to ensure high cytotoxicity towards malignant cells . Future research could focus on the synthesis of new 1,3,4-oxadiazole derivatives and the investigation of their chemical properties and biological behavior .
properties
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLNEZCHGZGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545364 |
Source


|
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31130-16-2 |
Source


|
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

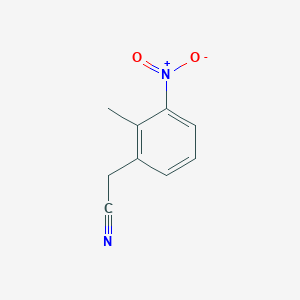



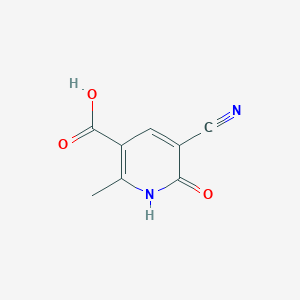
![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

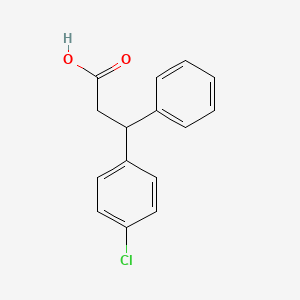


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)

